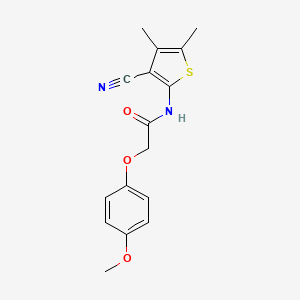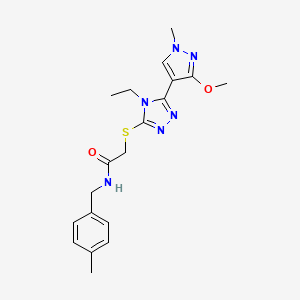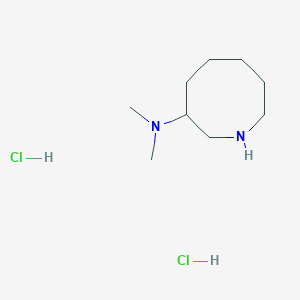![molecular formula C19H14Cl2N2O2 B3018974 N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941973-28-0](/img/structure/B3018974.png)
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a chlorinated pyridinecarboxamide derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated pyridinecarboxamide structures and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chlorinated pyridinecarboxamides can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was optimized by controlling the molar ratio of reactants, reaction temperature, and addition time, resulting in a high yield and purity of the target product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester, with structures confirmed by IR, 1H NMR, and ESI-MS . These studies suggest that the synthesis of the compound would likely involve careful selection of reactants and control of reaction parameters to achieve the desired product.
Molecular Structure Analysis
The molecular structure of chlorinated pyridinecarboxamides can exhibit interesting features such as intramolecular hydrogen bonds, rotational disorder, and planarity of the phenyl and pyridine rings. For instance, N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate shows solid-state rotational disorder and is stabilized by hydrogen bonds . The metal-amide bond study provides insights into the coordination geometry and molecular geometry of a related palladium complex, which could be relevant for understanding the coordination chemistry of the compound .
Chemical Reactions Analysis
The reactivity of chlorinated pyridinecarboxamides can be influenced by their electronic properties and interaction landscapes. A series of N-(chlorophenyl)pyridinecarboxamides was studied, revealing that hydrogen bonding and intramolecular interactions play significant roles in their reactivity and crystal packing . These findings could be applied to predict the reactivity of the compound , especially in the context of forming hydrogen bonds and other intermolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridinecarboxamides can vary depending on their molecular symmetry and lattice energy. The melting temperatures of a series of these compounds were found to correlate with these factors, following Carnelley's rule . Additionally, the antimicrobial activity of related compounds, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, was investigated, showing that they were more active than reference drugs against certain strains of bacteria and fungi . This suggests that the compound may also possess biological activity, which could be explored in further studies.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-5-3-6-16(10-15)22-19(25)14-8-9-18(24)23(12-14)11-13-4-1-2-7-17(13)21/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUOYVOUZHMVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)
![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)

![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)
![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)
![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![(2-Chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B3018909.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol](/img/structure/B3018910.png)
![2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine](/img/no-structure.png)
